Nonacosane

描述

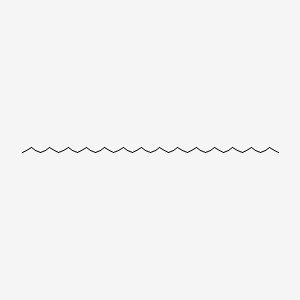

Nonacosane is a straight-chain hydrocarbon with the molecular formula C29H60 . It is a long-chain alkane consisting of 29 carbon atoms and 60 hydrogen atoms. This compound is typically found in nature as a component of various essential oils and has been identified as a pheromone in certain insect species . It appears as white, opaque, waxy crystals and is odorless .

准备方法

Synthetic Routes and Reaction Conditions: Nonacosane can be synthesized through the catalytic hydrogenation of nonacosene, a process that involves the addition of hydrogen to the double bonds of nonacosene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils. The extraction process includes steam distillation followed by purification steps like fractional distillation and recrystallization to isolate this compound in its pure form .

生物活性

Nonacosane, a long-chain alkane with the chemical formula , is primarily known for its presence in various natural sources, including plants and beeswax. Its biological activity has been a subject of research due to its potential applications in medicine and industry. This article delves into the biological activity of this compound, examining its antimicrobial properties, implications in human health, and potential therapeutic uses.

- Molecular Weight : 408.79 g/mol

- Density : 0.805 g/cm³

- Boiling Point : 286 °C

- Melting Point : 63-66 °C

Antimicrobial Activity

Research indicates that this compound exhibits weak antimicrobial activity against several bacterial strains. For instance, it has been reported to have limited effectiveness against:

- Escherichia coli

- Bacillus subtilis

- Pseudomonas aeruginosa

- Staphylococcus aureus

These findings suggest that while this compound may possess some antimicrobial properties, they are not strong enough to be utilized as a primary antimicrobial agent .

This compound Storage Disease

A significant case study reported the occurrence of this compound storage disease in a 55-year-old farmer who had a lifelong heavy consumption of unpeeled apples and Brussels sprouts. The study highlighted the accumulation of this compound in various tissues, with concentrations reaching 1.2 mg/g in lung tissue and 0.32 mg/g in liver tissue. This condition was diagnosed post-mortem through gas chromatographic-mass spectrometric analysis, underscoring the compound's potential pathological effects when accumulated excessively in the human body .

Antioxidant Properties

In addition to its antimicrobial effects, studies have indicated that this compound may exhibit some antioxidant properties. For example, essential oils containing this compound have shown radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

Potential Therapeutic Applications

Emerging research suggests that this compound and its derivatives could be explored for their potential therapeutic applications. For instance, compounds derived from this compound have been investigated for their roles in drug metabolism and as possible targets for anti-tubercular therapies due to their structural similarities with lipid components found in Mycobacterium tuberculosis .

Comparative Summary of Biological Activities

科学研究应用

Chemical Properties and Structure

Nonacosane (C29H60) is characterized by its long hydrocarbon chain, making it a significant component of plant waxes. Its structure contributes to its hydrophobic properties and stability under various environmental conditions. The melting point of this compound ranges from 63 to 66 °C, while its boiling point is approximately 286 °C at 15 mmHg .

Applications in Materials Science

2.1 Polymer Composites

Recent research has focused on incorporating this compound into polymer matrices to enhance material properties. A study evaluated the performance of polyethylene composites containing nonacosan-10-ol, a derivative of this compound, demonstrating improved oxygen barrier properties. The diffusion coefficient of oxygen through these composites decreased significantly as the concentration of nonacosan-10-ol increased, indicating better performance for packaging applications .

| Weight % of PE-Nonacosan-10-ol | Diffusion Coefficient D (m²/s) | % Decrease in D with Respect to PE |

|---|---|---|

| 100–0 | - | |

| 94.8–5.2 | 6.83 | |

| 82.9–17.1 | 8.05 | |

| 70.8–29.2 | 16.46 | |

| 59.2–40.8 | 13.36 | |

| 54.8–45.2 | 14.94 | |

| 0–100 | - |

2.2 Advanced Wound Dressing

This compound has also been investigated for its role in advanced wound dressing applications due to its biocompatibility and hydrophobic nature. The incorporation of this compound into polymeric membranes has shown enhanced mechanical properties and antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. This application highlights the compound's potential in medical fields where infection control is critical .

Pharmaceutical Applications

3.1 Neuroprotective Properties

This compound has been identified as a potential candidate for neuroprotective therapies due to its binding affinity with neurotrophins, which are crucial for neuronal survival and function. A molecular dynamics simulation study indicated that this compound binds effectively to nerve growth factor (NGF), suggesting its potential utility in treating neurodegenerative disorders .

The following table summarizes the binding affinities of this compound with various neurotrophins:

| Neurotrophin | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Nerve Growth Factor | -171.43 | Hydrophobic interactions |

| Neurotrophin-3 | Not specified | Not specified |

| Neurotrophin-4 | Not specified | Not specified |

Agricultural Applications

4.1 Nematicidal Activity

Research has demonstrated that this compound exhibits nematicidal activity, particularly when modified into derivatives like nonacosan-10-ol . These compounds can be utilized in agricultural practices to manage nematode populations that threaten crop yields.

属性

IUPAC Name |

nonacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUPRCHHJZPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060884 | |

| Record name | Nonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

443 °C, 440.00 to 441.00 °C. @ 760.00 mm Hg | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Very soluble in ethanol, ether, acetone; soluble in benzene; slightly soluble in chloroform | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8083 g/cu cm at 20 °C | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 Pa at 148.2 °C; 10 Pa at 182.8 °C; 100 Pa 221.2 °C; 1 kPa at 271.5 °C; 10 kPa at 340.2 °C; 100 kPa at 439.7 °C, 4.3X10-10 mm Hg at 25 (extrapolated) | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals from petroleum ether | |

CAS No. |

630-03-5 | |

| Record name | Nonacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Nonacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonacosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonacosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGL1697BK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.7 °C, 64 °C | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of nonacosane?

A1: this compound, a saturated hydrocarbon, has the molecular formula C29H60 and a molecular weight of 408.8 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, this compound's structure can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy []. GC-MS helps identify this compound based on its retention time and fragmentation pattern, while NMR provides insights into its hydrogen and carbon environments, confirming its straight-chain alkane structure.

Q3: How does this compound contribute to plant defense mechanisms?

A3: this compound plays a role in plant defense by forming part of the cuticular wax layer on leaves and flowers. This waxy layer acts as a physical barrier against pests and pathogens [, , ].

Q4: Is this compound involved in insect communication?

A4: Yes, this compound is a constituent of the cuticular hydrocarbon profile of various insects [, , ]. These hydrocarbons act as chemical signals, mediating social interactions and recognition within insect colonies.

Q5: Can this compound influence insect behavior?

A5: Research suggests that this compound, as a component of plant surface waxes, can act as a short-range attractant and oviposition stimulant for certain insects, such as Spilosoma obliqua and Aphis craccivora [, ]. This highlights the ecological role of this compound in plant-insect interactions.

Q6: What is the impact of this compound storage in humans?

A6: While not a common occurrence, excessive consumption of foods rich in this compound can lead to its accumulation in human tissues []. This accumulation, termed this compound storage disease, can cause health issues, highlighting the importance of a balanced diet.

Q7: Does this compound have potential applications in pest control?

A7: The ability of this compound to attract and stimulate oviposition in specific insect pests suggests its potential use in developing targeted pest control strategies [, ]. Lures incorporating this compound could be employed in traps to monitor or control pest populations.

Q8: Can this compound be used to enhance the properties of materials?

A8: Studies have explored the incorporation of this compound into cellulose-based materials to improve their mechanical strength and barrier properties for packaging applications []. This highlights the potential of this compound as a bio-based additive in material science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。